Tropigline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

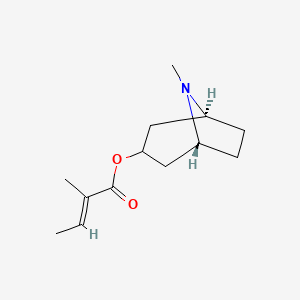

Tigloidine is a tropane alkaloid that naturally occurs as a minor constituent in several solanaceous plants, including Duboisia myoporoides, Physalis peruviana, and Mandragora turcomanica . It was formerly marketed as an antiparkinsonian drug under the trade name Tropigline . Tigloidine is known for its anticholinergic properties, making it useful in the treatment of neurodegenerative diseases .

Applications De Recherche Scientifique

Tigloidine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.

Biology: Studied for its role in plant metabolism and secondary metabolite production.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mécanisme D'action

Tigloidine exerts its effects by acting as an anticholinergic agent. It binds to and inhibits the muscarinic acetylcholine receptors, thereby reducing the activity of acetylcholine in the central nervous system . This inhibition leads to a decrease in involuntary muscle movements and is beneficial in the treatment of conditions like Parkinson’s disease .

Analyse Biochimique

Biochemical Properties

Tropigline interacts with various biomolecules in biochemical reactions. This reaction is a key intermediate step in calystegine biosynthesis .

Cellular Effects

It is suggested that this compound could be a potential drug for treating neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves the enzyme 3-tigloyloxytropane synthase (TS), which is localized to mitochondria . TS catalyzes the formation of this compound from 3-tropanol and tigloyl-CoA . The catalytic mechanism of TS has been revealed through molecular docking and site-directed mutagenesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of calystegine biosynthesis . A bacterial CoA ligase (PcICS) synthesizes tigloyl-CoA, an acyl donor for this compound biosynthesis .

Subcellular Localization

Unlike other cytosolic-localized BAHD acyl-transferases, the enzyme 3-tigloyloxytropane synthase (TS), which is involved in the formation of this compound, is localized to mitochondria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tigloidine can be synthesized through the esterification of tropanol with tigloyl chloride under basic conditions . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields tigloidine as the primary product.

Industrial Production Methods

Industrial production of tigloidine involves the extraction of tropanol from natural sources, followed by its esterification with tigloyl chloride . The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as supercritical CO2 extraction and ultra-high-pressure liquid chromatography are employed to isolate and purify tigloidine from plant extracts .

Analyse Des Réactions Chimiques

Types of Reactions

Tigloidine undergoes several types of chemical reactions, including:

Oxidation: Tigloidine can be oxidized to form various oxidation products.

Reduction: Reduction of tigloidine can lead to the formation of reduced tropane derivatives.

Substitution: Tigloidine can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include various tropane derivatives, which can be further utilized in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Atropine: Another tropane alkaloid with similar anticholinergic properties.

Scopolamine: Known for its use in motion sickness and postoperative nausea.

Hyoscyamine: Used to treat various gastrointestinal disorders.

Uniqueness of Tigloidine

Tigloidine is unique due to its specific esterification with tigloyl chloride, which imparts distinct pharmacological properties compared to other tropane alkaloids . Its specific binding affinity and metabolic stability make it a valuable compound in medicinal chemistry .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Tigloyltropeine can be achieved through a multistep process involving the condensation of two key starting materials, Tropeine and Tiglic acid. The reaction is carried out under acidic conditions to promote the formation of the desired product.", "Starting Materials": [ "Tropeine", "Tiglic acid", "Concentrated sulfuric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Tropeine is dissolved in concentrated sulfuric acid and heated to reflux.", "Step 2: Tiglic acid is added dropwise to the reaction mixture over a period of one hour.", "Step 3: The reaction mixture is allowed to cool and poured into a mixture of ice and sodium hydroxide.", "Step 4: The resulting precipitate is filtered and washed with water.", "Step 5: The crude product is dissolved in ethanol and filtered to remove any impurities.", "Step 6: Diethyl ether is added to the filtrate, and the resulting mixture is stirred to induce crystallization.", "Step 7: The crystals are collected by filtration and washed with diethyl ether to yield pure Tigloyltropeine." ] } | |

Numéro CAS |

495-83-0 |

Formule moléculaire |

C13H21NO2 |

Poids moléculaire |

223.31 g/mol |

Nom IUPAC |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbut-2-enoate |

InChI |

InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3 |

Clé InChI |

UVHGSMZRSVGWDJ-UHFFFAOYSA-N |

SMILES isomérique |

C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C |

SMILES |

CC=C(C)C(=O)OC1CC2CCC(C1)N2C |

SMILES canonique |

CC=C(C)C(=O)OC1CC2CCC(C1)N2C |

Autres numéros CAS |

533-08-4 495-83-0 |

Origine du produit |

United States |

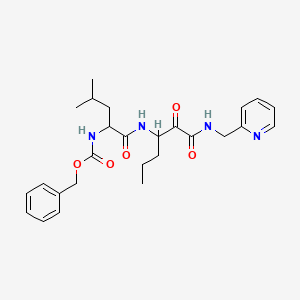

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

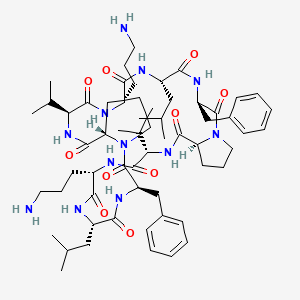

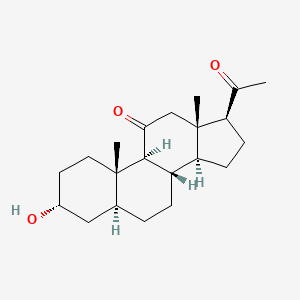

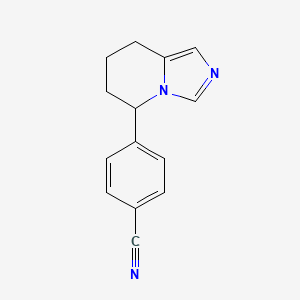

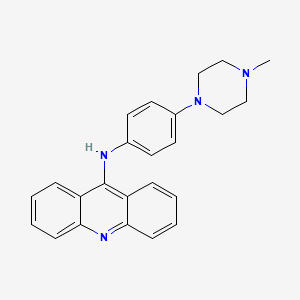

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene](/img/structure/B1662674.png)